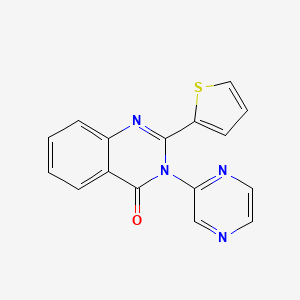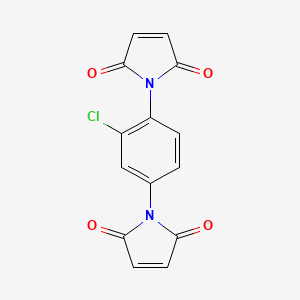
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol, also known as MTT, is a yellow-colored compound that is widely used in scientific research. It is a thiazolyl blue tetrazolium bromide, which is used as a colorimetric assay for measuring cell viability and proliferation. MTT is a water-soluble compound that is converted to a water-insoluble formazan product by mitochondrial dehydrogenases in viable cells. This conversion is used as an indicator of cell viability and metabolic activity.
Wirkmechanismus
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol is converted to a water-insoluble formazan product by mitochondrial dehydrogenases in viable cells. This conversion is dependent on the activity of the mitochondrial respiratory chain and reflects the metabolic activity of the cells. The formazan product is then solubilized in an organic solvent and measured spectrophotometrically.
Biochemical and Physiological Effects:
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol is not known to have any direct biochemical or physiological effects on cells. It is a colorimetric assay that measures the metabolic activity of cells indirectly.
Vorteile Und Einschränkungen Für Laborexperimente
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays are widely used in scientific research because they are simple, rapid, and sensitive. They can be used to measure cell viability and proliferation in a variety of cell types and conditions. However, 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays have some limitations. They are not suitable for measuring cell death or apoptosis and are not quantitative measures of cell viability. Additionally, 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays can be affected by factors such as pH, temperature, and the presence of other compounds in the cell culture medium.
Zukünftige Richtungen
There are several future directions for the use of 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol in scientific research. One area of interest is the development of new 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol-based assays for measuring other aspects of cell metabolism such as mitochondrial function and oxidative stress. Another area of interest is the use of 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays in high-throughput drug screening to identify new compounds with therapeutic potential. Additionally, 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays could be used in combination with other assays to provide a more comprehensive assessment of cell viability and function.
Synthesemethoden
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol is synthesized by the reaction of 2-amino-2-methyl-1-propanol with thiocyanic acid to form 4-(tert-butylamino)-1,3,5-triazin-2-thiol. This compound is then reacted with morpholine to form 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol.
Wissenschaftliche Forschungsanwendungen
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol is widely used in scientific research as a colorimetric assay for measuring cell viability and proliferation. It is used in a variety of fields including cancer research, drug discovery, toxicology, and microbiology. 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays are used to determine the effectiveness of drugs and other compounds in inhibiting or promoting cell growth. They are also used to study the effects of environmental toxins on cell viability.
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-11(2,3)15-8-12-9(14-10(18)13-8)16-4-6-17-7-5-16/h4-7H2,1-3H3,(H2,12,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELFTYZWHVMZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=S)N=C(N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)
![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)




![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)
![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)
![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)

